Vanillylmandelate

Description

Structure

3D Structure

Propriétés

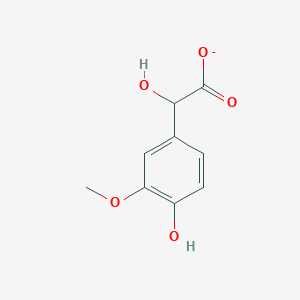

Formule moléculaire |

C9H9O5- |

|---|---|

Poids moléculaire |

197.16 g/mol |

Nom IUPAC |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/p-1 |

Clé InChI |

CGQCWMIAEPEHNQ-UHFFFAOYSA-M |

SMILES canonique |

COC1=C(C=CC(=C1)C(C(=O)[O-])O)O |

Origine du produit |

United States |

Vanillylmandelate Biosynthesis and Metabolic Pathways

Enzymatic Conversion of Catecholamines to this compound

The transformation of catecholamines into this compound is a multi-step process governed by the sequential action of specific enzymes. researchgate.net

Aldehyde dehydrogenases (ALDH) are a superfamily of enzymes that catalyze the oxidation of various aldehydes to their corresponding carboxylic acids. rcsb.orgfrontiersin.org In the context of this compound synthesis, ALDH acts on the intermediate compound 3-methoxy-4-hydroxyphenylglycolaldehyde, converting it to vanillylmandelic acid. hmdb.cachemfont.ca This enzymatic reaction is a crucial step in the detoxification of aldehyde intermediates. frontiersin.org The affinity of ALDH for different aldehyde substrates can vary, with some studies indicating a higher affinity for lower molecular weight straight-chain aldehydes. mdpi.com

Catechol-O-methyltransferase (COMT) is a key enzyme that facilitates the inactivation of catecholamines by transferring a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the catechol structure. wikipedia.orgarvojournals.org This O-methylation is a critical step in the metabolism of catecholamine precursors. COMT can convert epinephrine to metanephrine (B195012) and norepinephrine to normetanephrine (B1208972). researchgate.net It also acts on 3,4-dihydroxymandelic acid to produce vanillylmandelic acid. researchgate.netchemfont.ca The activity of COMT is vital for regulating the levels of active catecholamines and their metabolites in the body. nih.govnih.gov

The biosynthesis of this compound involves several key intermediate metabolites. The two primary pathways for the formation of VMA from norepinephrine and epinephrine are:

Pathway 1: Norepinephrine and epinephrine are first metabolized by monoamine oxidase (MAO) to form the unstable aldehyde intermediate, 3,4-dihydroxymandelic aldehyde. This is then rapidly converted to 3,4-dihydroxymandelic acid (DOMA). Subsequently, COMT acts on DOMA to form this compound. researchgate.net

Pathway 2: Alternatively, norepinephrine and epinephrine can first be acted upon by COMT to form normetanephrine and metanephrine, respectively. These intermediates are then oxidized by MAO to form this compound. researchgate.net

Therefore, key intermediates in the synthesis of this compound include 3,4-dihydroxymandelic acid, metanephrine, and normetanephrine. researchgate.netwikipedia.org

Hepatic Contribution to this compound Synthesis and Clearance

The liver plays a significant role in the production and clearance of this compound. hmdb.ca It is a major site of catecholamine metabolism, containing the necessary enzymes, including MAO and COMT, for the synthesis of VMA. hmdb.ca The liver is also involved in the clearance of VMA from the bloodstream, preparing it for excretion in the urine. hmdb.ca

In Vitro and In Vivo Metabolic Pathways of this compound

Studies both in vitro and in vivo have elucidated the metabolic pathways of this compound. In vivo tracer studies have shown that catecholamines are largely metabolized intracellularly within the cells that produce them. nih.gov These studies have also highlighted the excess production of norepinephrine precursors like DOPA and dopamine (B1211576) in certain conditions. nih.gov The primary route of elimination for this compound is through urinary excretion. wikipedia.org

Microbial Metabolism of this compound

The gut microbiota can influence the metabolism of various compounds in the body. While the primary metabolism of catecholamines to this compound occurs within human tissues, gut microbes can also play a role in metabolizing related compounds. ub.edu For instance, gut bacteria can metabolize dietary polyphenols into simpler phenolic acids. ub.edu Some studies suggest a potential link between altered gut microbial metabolism and levels of this compound, particularly in the context of certain health conditions. medrxiv.org However, the direct microbial metabolism of this compound itself is an area that requires further investigation.

Microbial Metabolism of this compound

Identification of this compound-Utilizing Microorganisms

The capacity to degrade this compound is not widespread among microorganisms. However, specific bacterial strains have been identified that can efficiently metabolize this compound. One such example is a newly isolated Gram-negative bacterium, potentially identified as Brevundimonas diminuta, which can utilize D,L-vanillylmandelate as its exclusive source of carbon and energy. researchgate.net Other bacteria, such as certain strains of Variovorax paradoxus and Comamonas sp., have also been shown to possess pathways for the degradation of related aromatic compounds, suggesting a potential for this compound metabolism. researchgate.netnih.gov The study of these organisms is crucial for understanding the genetic and enzymatic machinery involved in the breakdown of such complex aromatic molecules.

Enzymology of Microbial this compound Catabolism

The microbial breakdown of this compound is a multi-step process orchestrated by a series of specialized enzymes. The initial steps involve the conversion of the two stereoisomers of this compound into a common intermediate, vanillylglyoxylate. researchgate.net This intermediate then undergoes further enzymatic modifications, including decarboxylation and demethylation, ultimately leading to the formation of protocatechuate. researchgate.net Protocatechuate is a key central intermediate in the degradation of many aromatic compounds and is subsequently cleaved by dioxygenase enzymes, opening the aromatic ring for further metabolism. researchgate.netnih.govplos.org

NAD-Dependent D-Vanillylmandelate Dehydrogenase Activity

The catabolism of D-vanillylmandelate is initiated by a soluble NAD-dependent dehydrogenase. researchgate.net This enzyme specifically acts on the D-isomer of this compound, catalyzing its oxidation to vanillylglyoxylate. The reaction requires NAD+ as a cofactor, which is reduced to NADH in the process. wikipedia.org Research on a partially purified D-vanillylmandelate dehydrogenase from a this compound-degrading bacterium revealed an optimal pH of 9.5 and a temperature of 30°C for its activity. researchgate.net The enzyme exhibits a high degree of substrate specificity, with an apparent Km for D-vanillylmandelate of 470 μM and virtually no activity towards D-mandelate. researchgate.net

| Enzyme Property | Value |

| Optimal pH | 9.5 |

| Optimal Temperature | 30°C |

| Apparent Km for D-VMA | 470 μM |

Dye-Linked L-Vanillylmandelate Dehydrogenase Characterization

In contrast to the D-isomer-specific dehydrogenase, the metabolism of L-vanillylmandelate is carried out by a distinct, membrane-associated, dye-linked dehydrogenase. researchgate.net This enzyme facilitates the oxidation of L-vanillylmandelate to vanillylglyoxylate. Dye-linked dehydrogenases are a class of enzymes that utilize artificial electron acceptors, such as dyes, in vitro. nih.govnih.gov The presence of a separate enzyme for the L-isomer highlights the stereospecificity of the microbial metabolic pathways for this compound.

Protocatechuate Cleavage by Dioxygenases in Microbial Pathways

Protocatechuate stands as a central junction in the microbial degradation of numerous aromatic compounds. nih.govplos.org Its aromatic ring is cleaved by enzymes known as dioxygenases. In the case of the identified this compound-degrading bacterium, a 4,5-dioxygenase is responsible for this ring cleavage, producing 2-hydroxy-4-carboxymuconic semialdehyde. researchgate.net This reaction is a critical step, as it opens up the aromatic ring, allowing for the subsequent metabolism of the resulting aliphatic products. Different microbial pathways utilize distinct dioxygenases for protocatechuate cleavage, such as the 2,3-cleavage and 3,4-cleavage pathways, leading to different downstream metabolites. nih.govplos.orgnih.gov

| Enzyme | Substrate | Product | Cleavage Type |

| Protocatechuate 4,5-dioxygenase | Protocatechuate | 2-hydroxy-4-carboxymuconic semialdehyde | Extradiol |

| Protocatechuate 3,4-dioxygenase | Protocatechuate | 3-carboxy-cis,cis-muconate | Intradiol |

| Protocatechuate 2,3-dioxygenase | Protocatechuate | 5-carboxy-2-hydroxymuconate-6-semialdehyde | Extradiol |

Genome-Wide Association Studies (GWAS) and Metabolite Levels

Genome-Wide Association Studies (GWAS) have been instrumental in identifying genetic variations associated with circulating metabolite levels, including this compound. These studies scan the genomes of large populations to find single nucleotide polymorphisms (SNPs) and other variants that are statistically associated with particular traits.

GWAS have successfully identified several genetic loci that influence this compound concentrations. ebi.ac.uk By analyzing the genomes of thousands of individuals, researchers have pinpointed specific regions on chromosomes that harbor genetic variants associated with either higher or lower levels of this metabolite. For instance, a GWAS conducted on a Finnish population identified novel genetic loci associated with 1391 circulating metabolites, including this compound. researchgate.net These findings help to map the genetic architecture of metabolic traits and can provide insights into disease mechanisms. researchgate.net A study involving individuals of European ancestry identified 101 genetic loci associated with the levels of 246 metabolites. nih.gov

Both common and rare genetic variants have been found to be associated with this compound metabolism. nih.govnih.gov Common variants, which are more frequent in the population, often have smaller individual effects on metabolite levels. elifesciences.org Conversely, rare variants, though less frequent, can have a more substantial impact on the function of genes involved in metabolic pathways, sometimes leading to significant alterations in metabolite concentrations. nih.govelifesciences.org

A notable example is the association between variants in the DBH gene and this compound levels. Studies have shown that both common and rare variants within this gene can influence its enzymatic activity, thereby affecting the downstream concentration of this compound. nih.govcam.ac.uk For example, a specific rare missense variant in DBH has been linked to lower levels of this compound. nih.gov Research has identified that 85% of non-synonymous variants have a minor allele frequency of less than 0.5%, making them rare. elifesciences.org

Table 1: Examples of Genetic Variants Associated with this compound Levels

| Gene | Variant ID | Variant Type | Population Studied | Effect on this compound |

|---|---|---|---|---|

| DBH | rs6271 | Common | European | Lower levels nih.govnews-medical.net |

| DBH | Not specified | Rare missense | Finnish | Lower levels |

The genetic determinants of this compound variability can differ across populations. nih.gov This is due to differences in allele frequencies of relevant genetic variants among various ethnic groups. nih.gov For example, a variant that is common in one population may be rare in another, leading to population-specific patterns of metabolite levels. nih.gov

A study of Finnish men highlighted genetic variants enriched in that population that were associated with various metabolite levels, demonstrating the importance of studying diverse populations to uncover the full spectrum of genetic influences. researchgate.net The prevalence of autosomal recessive diseases can vary significantly between populations due to founder effects and high rates of consanguinity. nih.gov For instance, Tay-Sachs disease is about 100 times more frequent in Ashkenazi Jews than in other populations. nih.gov Similarly, cystic fibrosis has different prevalent mutations in Caucasian and Ashkenazi Jewish populations. nih.gov

Rare and Common Genetic Variants Associated with this compound Metabolism

Candidate Genes and Their Regulatory Mechanisms Affecting this compound

Beyond the broad associations identified by GWAS, research has focused on specific candidate genes and the mechanisms through which they regulate this compound levels. These investigations often involve functional studies to understand how genetic variants alter gene expression or protein function. frontiersin.orgnih.govbiorxiv.org

The DBH gene, which encodes the enzyme dopamine beta-hydroxylase, is a prime candidate gene influencing this compound levels. This enzyme is responsible for the conversion of dopamine to norepinephrine, a direct precursor in the metabolic pathway leading to this compound. cam.ac.ukresearchgate.net

Genetic variations within the DBH gene can lead to altered enzyme activity. For example, certain SNPs have been associated with decreased DBH activity, resulting in lower production of norepinephrine and, consequently, lower levels of this compound. cam.ac.uk The HVA/VMA ratio, which reflects the balance between dopamine and norepinephrine, can be elevated due to impaired DBH function. diagnosticsolutionslab.comhealthmatters.io This impairment can stem from genetic polymorphisms in the DBH gene. diagnosticsolutionslab.com

Genetic variants often exhibit pleiotropy, where a single variant influences multiple, seemingly unrelated, traits. nih.govmdpi.com In the context of metabolomics, a single genetic variant can affect the levels of several metabolites within a network. nih.govescholarship.orgelifesciences.org

Studies have shown that variants associated with this compound levels can also be associated with other metabolites in the catecholamine pathway and beyond. nih.gov For instance, a variant in the DBH gene that lowers this compound might also be associated with changes in dopamine and norepinephrine levels. cam.ac.uk Understanding these pleiotropic effects is crucial for interpreting the broader physiological consequences of genetic variations and for elucidating the interconnectedness of metabolic pathways. nih.govelifesciences.org

Dopamine Beta Hydroxylase (DBH) Influence on this compound Levels

Genetic Regulation in Inborn Errors of Metabolism (IEMs) Research

The study of this compound within the context of Inborn Errors of Metabolism (IEMs) provides a critical window into the genetic underpinnings of metabolic pathways. IEMs are a class of genetic diseases resulting from single-gene defects that cause a deficiency or malfunction of a specific protein, most often an enzyme. vin.commhmedical.comclevelandclinic.org This disruption leads to a blockage in a metabolic pathway, which can be elucidated by examining the resulting patterns of metabolite accumulation or deficiency. vin.commdpi.com

Enzymatic Blockages and Metabolite Accumulation Patterns in IEMs

The concentration of this compound is intrinsically linked to the functional integrity of the catecholamine metabolic pathway. This compound is the principal end-stage metabolite of the catecholamines norepinephrine and epinephrine. medscape.comwikipedia.org The synthesis and degradation of these neurotransmitters involve a cascade of specific enzymatic reactions. A genetic defect in any of the enzymes involved in this pathway can lead to an IEM, characterized by a biochemical imbalance. nih.govresearchgate.net

When a metabolic pathway is obstructed by a deficient enzyme, the substrate for that enzyme, along with other metabolites that come before it in the pathway, tends to accumulate. vin.commhmedical.comamegroups.org Conversely, the metabolites that are normally produced after the enzymatic step become deficient. vin.com

In the context of this compound, its levels can be significantly altered by specific IEMs affecting catecholamine metabolism. For instance, a deficiency in an enzyme responsible for converting norepinephrine or epinephrine to their intermediate metabolites would disrupt the production of this compound. One such IEM is Dopamine beta-hydroxylase (DBH) deficiency, a rare autosomal recessive disorder. cam.ac.uk DBH is the enzyme that converts dopamine to norepinephrine. nih.gov A blockage at this step leads to a lack of norepinephrine and epinephrine synthesis, and consequently, to markedly reduced levels of their metabolic byproduct, this compound, in urine and plasma. cam.ac.uk

Conversely, while not a classic IEM, tumors that secrete catecholamines, such as neuroblastomas and pheochromocytomas, lead to a massive overproduction of norepinephrine and epinephrine. wikipedia.org This results in a significant accumulation and excretion of this compound. medscape.comwikipedia.org The study of these conditions provides a functional model for understanding the consequences of pathway overactivity, contrasting with the deficiency states seen in many IEMs.

The table below illustrates a simplified view of the terminal part of the catecholamine pathway, highlighting the role of key enzymes in the formation of this compound.

| Substrate | Enzyme | Product |

|---|---|---|

| Norepinephrine / Epinephrine | Monoamine Oxidase (MAO) & Catechol-O-methyltransferase (COMT) | This compound (VMA) |

| Dopamine | Dopamine beta-hydroxylase (DBH) | Norepinephrine |

| Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |

Genetic Signals and Colocalization with IEM-Related Metabolites

Advances in genomic research, particularly genome-wide association studies (GWAS), have enabled scientists to identify specific genetic variants associated with the levels of circulating metabolites, including this compound. news-medical.netescholarship.org These studies systematically scan the genome to find associations between genetic markers and particular traits, offering insights into the genetic regulation of metabolic individuality. researchgate.net

Research has shown a strong enrichment of IEM-causing genes among the genetic loci associated with metabolite levels in the general population. news-medical.netresearchgate.net This indicates that common genetic variants in these genes can influence metabolite levels, mirroring the more extreme effects seen in rare, disease-causing mutations. cam.ac.uk

A pertinent example is the identification of a genetic signal at the dopamine beta-hydroxylase (DBH) gene locus that is associated with decreased levels of this compound in the general population. cam.ac.uk This finding aligns perfectly with the known biochemical consequence of severe DBH deficiency, an IEM where the inability to produce norepinephrine leads to low VMA levels. cam.ac.uk

Colocalization analysis is a statistical method used to determine whether two different traits (e.g., a metabolite level and a disease) that are associated with the same genomic region share the same underlying causal genetic variant. escholarship.orgnih.gov This technique is crucial for linking metabolite-associated genetic signals to clinical phenotypes. For instance, studies have investigated the colocalization of genetic signals for this compound levels and hypertension. escholarship.org While lower this compound levels were associated with lower hypertension risk, further analysis suggested that the genetic signal might influence both traits through different pathways, highlighting the complexity of these relationships. news-medical.netescholarship.org

The table below summarizes key genetic signals that have been associated with this compound levels in research studies.

| Genetic Signal / Locus | Associated Finding | Related IEM / Phenotype Context | Reference |

|---|---|---|---|

| Dopamine beta-hydroxylase (DBH) locus | Associated with decreased levels of this compound. | DBH deficiency is an IEM characterized by norepinephrine deficiency and low VMA. | cam.ac.uk |

| rs6271 | Identified as a likely causal variant for lower this compound levels. | Associated with lower hypertension risk. | news-medical.net |

Vanillylmandelate Within the Metabolic Landscape of Living Organisms

Vanillylmandelate is not exclusive to humans but exists across a wide range of living organisms, from bacteria to plants. hmdb.cachemfont.ca In humans, its primary significance lies in its role as the principal end-stage metabolite of epinephrine (B1671497) and norepinephrine (B1679862). hmdb.cachemfont.caebi.ac.uk The formation of VMA occurs predominantly in the liver. hmdb.ca

The direct precursor to VMA can be either 3,4-dihydroxymandelic acid, which is then methylated by COMT, or 3-methoxy-4-hydroxyphenylglycolaldehyde, which is oxidized by aldehyde dehydrogenase. hmdb.cachemfont.calmdb.ca The latter is formed from the deamination of metanephrine (B195012) and normetanephrine (B1208972). The intricate interplay of these enzymes ensures the efficient clearance of catecholamines from the body.

Beyond its role in catecholamine breakdown, research has begun to uncover associations between this compound levels and various physiological and pathological states. Studies have linked altered VMA levels to conditions such as hypertension, ischemic stroke, and even neurodegenerative diseases like Alzheimer's. researchgate.netmedrxiv.orgnews-medical.netnih.govmedrxiv.org For instance, some studies suggest a correlation between lower this compound levels and a reduced risk of hypertension. news-medical.netmedrxiv.org Furthermore, VMA has been identified as a potential biomarker for inflammation and has been studied in the context of predicting mortality and the recurrence of certain infections. researchgate.netmdpi.com

Table 2: Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Neuroblastoma | Elevated urinary VMA is a well-established biomarker for the diagnosis and monitoring of neuroblastoma, a common childhood cancer. ebi.ac.ukijmedicine.com |

| Pheochromocytoma | Urinary and plasma VMA levels are measured to help diagnose pheochromocytoma, a tumor of the adrenal glands that secretes excess catecholamines. cvpharmacology.comhmdb.ca |

| Hypertension | Studies have explored the link between VMA levels and hypertension, with some suggesting an association between lower levels and reduced risk. news-medical.netnih.govmedrxiv.org |

| Ischemic Stroke | Research indicates that VMA values may serve as a prognostic biomarker in patients who have experienced an ischemic stroke. researchgate.net |

| Alzheimer's Disease | Some studies have observed increased levels of VMA in the cerebrospinal fluid of female patients with Alzheimer's disease. medrxiv.orgmdpi.com |

| Metabolic Studies | Untargeted metabolomics studies have identified VMA as a metabolite associated with various phenotypes, including sleep patterns and overall health status. nih.govnih.gov |

Historical Perspectives on Vanillylmandelate Research and Its Evolution

The scientific journey of vanillylmandelate is closely tied to the broader understanding of catecholamine biochemistry. The biosynthetic pathway for catecholamines was first proposed by Blaschko in 1939, with the rate-limiting step being fully elucidated in 1964. karger.com The initial focus of research was on understanding the synthesis, release, and inactivation of these powerful neurochemicals.

A significant milestone in this compound research was the development of methods for its measurement in bodily fluids, particularly urine. This analytical capability transformed VMA into a clinically invaluable biomarker. For decades, the quantification of urinary VMA has been a critical tool in the diagnosis and management of neuroblastomas and pheochromocytomas, tumors that are characterized by the overproduction of catecholamines. ebi.ac.ukijmedicine.com

In recent years, the advent of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized metabolomics research. ebi.ac.ukmdpi.comnih.gov These powerful tools have enabled the precise and sensitive measurement of a wide array of metabolites, including this compound, in various biological samples. This has led to a renewed interest in VMA, moving beyond its established role in tumor diagnosis to explore its involvement in a wider spectrum of physiological and pathological processes. Current research is actively investigating the genetic determinants of VMA levels and its potential as a biomarker for a range of conditions, highlighting the ongoing evolution of our understanding of this crucial metabolite. news-medical.netmedrxiv.org

This compound, a key metabolite in human physiology, serves as a critical intermediate in the biosynthesis of artificial vanilla flavorings and is the terminal product of catecholamine metabolism. hmdb.cawikipedia.org This article delves into the intricate pathways of its formation and breakdown within the body.

Advanced Analytical Methodologies for Vanillylmandelate Quantification in Research

Chromatographic Techniques and Detection Systems

Modern analytical chemistry offers several powerful techniques for the quantification of vanillylmandelate in biological matrices. Among these, liquid chromatography coupled with mass spectrometry or electrochemical detection stands out for its sensitivity and specificity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a gold standard for the analysis of this compound due to its high sensitivity, specificity, and throughput. cerilliant.comnih.gov This technique combines the superior separation capabilities of UHPLC with the precise detection and quantification offered by tandem mass spectrometry. The introduction of UHPLC has significantly improved sample throughput and the analytical sensitivity for a wide range of metabolites. semanticscholar.org

To accommodate the large number of samples often encountered in research studies, "dilute-and-shoot" methods have been widely adopted. mdpi.comnih.gov This approach involves a simple dilution of the biological sample, typically urine, followed by direct injection into the LC-MS/MS system. cerilliant.comnih.gov This minimalist sample preparation reduces analysis time and cost, making it an economical and efficient choice for high-throughput analysis. nih.govrestek.com For instance, a common procedure involves diluting urine samples with a solution containing isotopically labeled internal standards before analysis. cerilliant.comnih.gov This straightforward sample preparation has been shown to be robust and provides excellent reproducibility and accuracy. cerilliant.com

Reverse phase chromatography is a cornerstone of this compound analysis, providing effective separation from other urinary metabolites. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For VMA analysis, C18 columns are frequently employed. oatext.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve chromatographic peak shape and ionization efficiency. mdpi.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of VMA from potentially interfering compounds. nih.gov

The detection of this compound is commonly achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. mdpi.comnih.gov ESI is a soft ionization technique that allows for the ionization of thermally labile molecules like VMA with minimal fragmentation. The triple quadrupole mass spectrometer offers high selectivity and sensitivity by performing tandem mass spectrometry (MS/MS). cerilliant.com Both negative and positive ion modes can be used for VMA analysis, with negative ESI being frequently reported. mdpi.com

For targeted quantification of this compound, the multiple reaction monitoring (MRM) mode is employed. mdpi.comnih.gov In MRM, the first quadrupole selects the precursor ion (the ionized VMA molecule), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion for detection. This process of monitoring a specific precursor-to-product ion transition is highly specific and significantly reduces background noise, leading to improved sensitivity and accuracy. nih.gov For robust quantification, at least two transitions (a quantifier and a qualifier) are typically monitored for both VMA and its stable isotope-labeled internal standard. nih.gov

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | mdpi.comnih.gov |

| Mass Spectrometer | Triple Quadrupole | mdpi.comnih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.govnih.gov |

| Precursor Ion (m/z) | 197.0 (Negative Mode) | nih.gov |

| Product Ion (m/z) | 137.0 (Negative Mode) | nih.gov |

Triple Quadrupole Mass Spectrometry with Electrospray Ionization

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Comparative Analysis

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was a commonly used method for this compound quantification. nih.govnih.gov While still utilized in some laboratories due to its cost-effectiveness, HPLC-ECD has several limitations compared to LC-MS/MS. nih.gov

HPLC-ECD relies on the electrochemical properties of VMA, which must be an electroactive compound to be detected. nih.gov This detection method can be sensitive but is often less specific than mass spectrometry. nih.gov Sample preparation for HPLC-ECD can be more laborious and time-consuming. researchgate.net

Studies comparing the two methods have shown that while there can be a good correlation between the results, LC-MS/MS offers superior analytical specificity and throughput. nih.govnih.gov The enhanced specificity of LC-MS/MS reduces the risk of interferences from other compounds in the sample matrix, leading to more accurate quantification. nih.gov While HPLC-ECD remains a viable technique, LC-MS/MS is generally considered the more robust, rapid, and reliable method for this compound analysis in a research setting. nih.govnih.gov

| Feature | UHPLC-MS/MS | HPLC-ECD |

| Specificity | High | Moderate to High |

| Sensitivity | High | High |

| Throughput | High (with dilute-and-shoot) | Lower |

| Sample Preparation | Simple (dilute-and-shoot) | Can be more complex |

| Cost | Higher instrument cost | Lower instrument cost |

| Robustness | High | Moderate |

| Reference | nih.govnih.govnih.gov | nih.govnih.govresearchgate.net |

Immunoassay-Based Quantification: Competitive Inhibition Enzyme Immunoassays (ELISA)

Immunoassay techniques offer a high-throughput and sensitive approach for the quantification of various analytes, including this compound. Among these, the competitive inhibition format is particularly well-suited for the detection of small molecules.

Principles and Methodological Considerations for Research Applications

Competitive Inhibition Enzyme Immunoassays, also known as competitive ELISAs or inhibition ELISAs, are a type of immunoassay used to measure the concentration of an antigen in a sample. antibody-creativebiolabs.comyoutube.com The fundamental principle is the competition between the unlabeled antigen in the research sample and a known amount of labeled antigen (reference) for binding to a limited number of specific antibodies coated on a microtiter plate. antibody-creativebiolabs.commblbio.comyoutube.com

The process begins by incubating the sample containing the target antigen (this compound) with a specific antibody. youtube.com This mixture is then added to microplate wells that have been pre-coated with the same antigen. youtube.com Alternatively, the antibody is first coated onto the plate, and the sample is then mixed with an enzyme-conjugated version of the antigen before being added to the wells. youtube.com In either format, the free antigen from the sample and the labeled antigen compete for the antibody's binding sites. antibody-creativebiolabs.comyoutube.com After an incubation period, any unbound components are washed away. youtube.com A substrate is then added, which reacts with the enzyme on the labeled antigen that has successfully bound to the antibody, producing a colored product. youtube.comyoutube.com

A crucial aspect of this technique is that the resulting signal is inversely proportional to the concentration of the target antigen in the sample. antibody-creativebiolabs.commblbio.com A high concentration of this compound in the sample will result in less labeled antigen binding to the antibodies, leading to a weaker signal. Conversely, a low concentration of this compound will allow more labeled antigen to bind, producing a stronger signal. youtube.commblbio.com This relationship allows for the quantitative measurement of small molecules like this compound. antibody-creativebiolabs.commblbio.com

Methodological considerations for research applications include the careful selection of monoclonal or polyclonal antibodies with high specificity for this compound to minimize cross-reactivity with structurally similar molecules, such as homovanillic acid. nih.govnih.gov The choice of enzyme conjugate and substrate system also plays a critical role in the sensitivity and dynamic range of the assay. nih.gov

Assay Validation Parameters (Sensitivity, Precision, Linearity, Recovery) in Research Contexts

For an ELISA method to be considered reliable for research purposes, it must undergo rigorous validation. nebiolab.comnih.gov Key parameters include sensitivity, precision, linearity, and recovery.

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably distinguished from a blank sample. It is often defined as the limit of detection (LOD). nih.gov For immunoassays, sensitivity is critical for detecting low levels of the analyte.

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is typically evaluated at two levels: intra-assay precision (repeatability within the same assay run) and inter-assay precision (reproducibility between different runs, on different days, or by different analysts). scielo.br Precision is usually expressed as the coefficient of variation (CV%).

Linearity: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.euwjarr.com It is assessed by analyzing samples with known concentrations and evaluating the data using linear regression. europa.eueuropa.eu

Recovery: Recovery experiments are conducted to determine the accuracy of the assay by measuring the amount of analyte detected after spiking a known quantity into a biological matrix. nih.govscielo.br This helps to evaluate whether interfering substances in the matrix (like urine or plasma) affect the assay's ability to accurately quantify the analyte. nebiolab.com

The table below presents typical performance characteristics for a research-based ELISA for a small molecule analyte, illustrating the expected validation data.

| Parameter | Typical Performance Metric | Description |

| Sensitivity (LOD) | < 1 µmol/L | The lowest concentration of this compound that the assay can reliably detect. |

| Intra-Assay Precision | CV < 10% | The degree of variation observed within a single assay run, using multiple replicates of the same sample. nih.gov |

| Inter-Assay Precision | CV < 15% | The degree of variation observed between different assay runs, often performed on different days. |

| Linearity (R²) | > 0.99 | The correlation coefficient from a linear regression analysis of known standards, indicating a strong proportional relationship. scielo.br |

| Recovery | 85-115% | The percentage of a known amount of spiked analyte that is successfully measured by the assay, indicating accuracy in a given matrix. nih.gov |

Validation of Analytical Methods for Research Robustness

Validation of analytical methods is a mandatory process to provide objective evidence that a method is fit for its intended purpose. nih.govelementlabsolutions.com In research, this ensures that the data generated are reliable, reproducible, and accurate. The validation process involves evaluating several performance characteristics according to established guidelines. nih.gov

Assessment of Linearity, Precision, and Accuracy

The core of method validation lies in demonstrating the linearity, precision, and accuracy of the analytical procedure.

Linearity: The linearity of an analytical method is its capacity to yield test results that are directly proportional to the analyte's concentration within a specific range. europa.eu It is typically assessed by preparing a series of at least five calibration standards of known concentrations spanning the expected range. europa.eueuropa.eu The response of the instrument is plotted against the concentration, and the data are evaluated using a statistical method like least squares regression analysis. europa.eu The resulting correlation coefficient (r) or coefficient of determination (R²), slope, and y-intercept are reported to define the linearity. europa.eueuropa.eu

Precision: Precision measures the degree of scatter among a series of measurements obtained from the same sample. elementlabsolutions.com It reflects the random errors of a method. It is assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. scielo.br

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com The precision is expressed as the standard deviation (SD) or, more commonly, the relative standard deviation (RSD) or coefficient of variation (CV). wjarr.com

Accuracy: Accuracy represents the closeness of the mean test results to the true or accepted reference value. elementlabsolutions.com It reflects the systematic error of a method. Accuracy is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovered concentration. scielo.br The accuracy is typically expressed as the percentage of recovery.

The following table shows validation results from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification, a common reference method.

| Validation Parameter | Performance Data for this compound (VMA) |

| Linearity Range | 0.5–100 mg/L nih.gov |

| Correlation (r) | > 0.99 |

| Precision (CV%) | Within-run: 1.0–4.1% nih.gov Between-day: ≤3.88% nih.gov |

| Accuracy (Recovery %) | 85–109% nih.gov |

Matrix Effect and Carryover Evaluation

Matrix Effect: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved components in the sample matrix (e.g., salts, phospholipids (B1166683) in plasma). nih.govchromatographyonline.com This can lead to ion suppression or enhancement, causing inaccurate quantification. nih.gov The matrix effect is a significant concern in methods like LC-MS/MS. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample matrix to the response of the analyte in a neat solution. nih.govchromatographyonline.com Regulatory guidelines often require testing in at least six different lots of the biological matrix to ensure the method is not susceptible to variability between sources. nih.gov

Carryover: Carryover refers to the appearance of an analyte's signal in a sample analysis that originates from a preceding sample. This can occur if traces of a high-concentration sample are not completely cleared from the analytical system (e.g., injector, column) before the next injection. Carryover is assessed by injecting a blank sample immediately after a high-concentration standard or sample. The response in the blank sample should be below a specified threshold, typically the lower limit of quantification (LLOQ), to be considered negligible. nih.gov

Application of Stable Isotope-Labeled Internal Standards for Quantification

To improve the accuracy and precision of quantitative analyses, especially with LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are widely used. nih.govlgcstandards.com A SIL-IS is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)). lgcstandards.comscispace.com

The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the unlabeled analyte. scispace.com It co-elutes chromatographically and experiences similar extraction efficiency and matrix effects. Because the SIL-IS can be distinguished from the analyte by its different mass-to-charge ratio (m/z) in the mass spectrometer, it can be added to the sample at the very beginning of the sample preparation process. lgcstandards.com

By calculating the ratio of the response of the native analyte to the response of the SIL-IS, variations introduced during sample extraction, handling, and injection, as well as signal fluctuations due to matrix effects, can be effectively compensated for. This normalization process significantly enhances the robustness, accuracy, and precision of the quantification. scispace.com The use of a SIL-IS is considered the gold standard for quantitative bioanalysis using mass spectrometry. scispace.com

Vanillylmandelate As a Biochemical Marker in Mechanistic Research

Metabolic Profiling and Dysregulation in Complex Biological Systems

The study of VMA is integral to understanding the metabolic profiles and dysregulation within intricate biological systems. As an end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), its levels can reflect the activity of these crucial hormones.

Vanillylmandelate is a principal end product of the metabolism of norepinephrine and epinephrine. amegroups.org The metabolic pathway involves several enzymatic steps. Norepinephrine is first metabolized to normetanephrine (B1208972), which is then converted to VMA. medscape.com Similarly, epinephrine is metabolized to metanephrine (B195012), which also ultimately breaks down into VMA. medscape.com The liver plays a crucial role in this process, where enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are involved in the conversion of catecholamine metabolites to VMA. ontosight.ainih.gov Specifically, 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine, is oxidized in the liver by alcohol dehydrogenase to form VMA. amegroups.orgnih.gov

The measurement of VMA, often alongside other catecholamine metabolites like homovanillic acid (HVA), is a cornerstone in the biochemical analysis of catecholamine-producing tumors. nih.gov However, because VMA is produced from various sources in the body, its diagnostic accuracy for these tumors can be lower compared to its precursors, normetanephrine and metanephrine. nih.gov

Elevated levels of VMA are associated with various systemic biochemical states, reflecting underlying physiological or pathological activities.

The liver is the primary site for the metabolism of catecholamines into VMA. researchgate.net Research has explored the link between urinary VMA levels and hepatic conditions such as nonalcoholic fatty liver disease (NAFLD). One study found that high levels of urinary this compound were significantly associated with a lower prevalence of hepatic steatosis. nih.gov However, the study also noted that this compound was not an independent index for hepatic steatosis but was linked to metabolic syndrome. nih.gov Another study highlighted that in nonalcoholic fatty liver disease, there is a disorganization of liver sympathetic innervations, which could impact catecholamine metabolism. nih.gov

Table 1: Research Findings on this compound and Hepatic Conditions

| Study Focus | Key Finding | Conclusion | Citation |

|---|---|---|---|

| Urine organic acid metabolites in NAFLD | High urinary this compound levels were associated with a lower prevalence of hepatic steatosis. | This compound was not an independent marker for hepatic steatosis but was linked to metabolic syndrome. | nih.gov |

| Catecholamine metabolism in the liver | The liver is the main organ for metabolizing catecholamines into VMA. | Disrupted liver sympathetic innervation in NAFLD may affect catecholamine metabolism. | nih.gov |

VMA levels in urine provide a valuable window into the activity of the sympathetic nervous system (SNS). topdoctors.co.ukresearchgate.net Increased SNS activity leads to higher secretion and metabolism of catecholamines, resulting in elevated VMA levels. researchgate.net This has been observed in conditions like ischemic stroke, where higher VMA levels correlate with the increased activation of the central nervous system and the breakdown of catecholamines. researchgate.net Similarly, in children with Autism Spectrum Disorder (ASD), significantly higher urinary VMA concentrations have been noted, suggesting increased sympathetic activity compared to typically developing children. semanticscholar.org Furthermore, individuals with fibromyalgia often exhibit a pattern of elevated adrenal medullary products, indicating overproduction of catecholamines like epinephrine and norepinephrine, which can lead to sympathetic dominance. drkarafitzgerald.com

Research has pointed to a connection between this compound and inflammatory processes. VMA has been identified as a potential biomarker of inflammation. researchgate.net In a study on older individuals, this compound, representing the phenylalanine and tyrosine metabolism pathway, was one of the circulating metabolites found at higher levels in subjects with a high inflammatory status. nih.gov This metabolite was shown to potentially upregulate the expression of the inflammasome gene NLRC4 and the production of inflammatory cytokines. nih.gov Additionally, the tyrosine-dopamine pathway, which leads to VMA, has been linked to inflammation in the context of psychiatric diseases. researchgate.net

Association with Systemic Biochemical States

Link to Sympathetic Nervous System Activity and Catecholamine Metabolism

Sex-Specific Metabolic Signatures Involving this compound

Emerging research indicates that there are sex-specific differences in metabolic pathways, and this compound has been identified as a key metabolite in these distinct signatures.

A study on Alzheimer's Disease (AD) revealed that plasma this compound, part of the tyrosine metabolism pathway, was increased in females with AD. nih.govresearchgate.netnih.gov This finding was specific to females and was not observed in males with AD. nih.govresearchgate.net The inclusion of this compound and another metabolite significantly improved the accuracy of identifying AD in females. nih.govresearchgate.net These sex-specific metabolic differences are thought to be influenced by hormonal variations that affect metabolic processes differently in males and females. mdpi.comnih.gov Such findings underscore the importance of considering sex as a biological variable in metabolic research and could pave the way for personalized medicine approaches. nih.govresearchgate.net

Table 2: Sex-Specific Associations of this compound in Alzheimer's Disease

| Population | Metabolite Change | Associated Pathway | Significance | Citation |

|---|---|---|---|---|

| Females with AD | Increased this compound | Tyrosine Pathway | Improved diagnostic accuracy for AD in females. | nih.govresearchgate.netnih.gov |

| Males with AD | No significant change in this compound | - | Highlights sex-specific metabolic differences in the disease. | nih.govresearchgate.net |

Predictive Metabolomic Modeling and this compound

This compound (VMA), a terminal metabolite of catecholamine metabolism, is increasingly being recognized for its utility in predictive metabolomic modeling. Its role extends beyond traditional diagnostic applications, showing promise in broader health and aging-related research.

Integration into Metabolomic Age Prediction Models

Recent research has highlighted the significance of this compound in the development of metabolomic age prediction models. These models aim to determine a "biological age" based on a profile of metabolites, which may be more indicative of an individual's health status than their chronological age. nih.govresearchgate.net

A noteworthy study developed a robust metabolomic age prediction model using a wide array of metabolites, including VMA. nih.govresearchgate.netoup.com This model, which applied ridge regression and bootstrapping to data from a large cohort, identified VMA as one of the strongest predictors of metabolomic age. nih.govresearchgate.netmetabolomics.se The study demonstrated that these metabolomic age models have high performance, with an adjusted R² of 0.83 when including all metabolites and 0.82 with only endogenous metabolites. nih.govresearchgate.net Furthermore, separate models for men and women showed high performance (R² = 0.85 and 0.86, respectively). nih.govresearchgate.netmetabolomics.se The inclusion of xenobiotic metabolites, alongside endogenous ones like VMA, was found to enhance the predictive accuracy of these models. nih.govresearchgate.netoup.com

Table 1: Key Predictors in Metabolomic Age Model

| Metabolite | Beta Coefficient (β) | Role in Model |

|---|---|---|

| Hydroxyasparagine | 4.74 | Strong Predictor |

| This compound | 4.07 | Strong Predictor |

This table is based on findings from a study that developed a robust metabolomic age model. nih.govresearchgate.netmetabolomics.se

Application of Machine Learning and Explainable AI in Biomarker Discovery Research

Machine learning (ML) and explainable artificial intelligence (XAI) are becoming indispensable tools in biomarker discovery, with this compound emerging as a key metabolite in these advanced analytical approaches. nih.govresearchgate.netfrontiersin.org These technologies allow for the analysis of large and complex datasets to identify novel biomarkers and understand their relationship with disease. mdpi.com

In the context of hypertension research, a study utilized XAI to identify novel metabolite biomarkers. nih.govresearchgate.net this compound was identified as a top biomarker for hypertension using the HSIC Lasso feature selection algorithm. nih.gov The study employed a Light Gradient Boosting Machine (LGBM) model, which outperformed other models with an accuracy of 78.12% and an AU-ROC of 83.88%. nih.gov The SHAP (SHapley Additive exPlanations) model was used to explain the predictions of the LGBM model, highlighting the influence of metabolites like VMA. nih.gov Specifically, elevated levels of vanillylmandelic acid were strongly associated with hypertensive cases. nih.gov

Explainable AI is crucial in this field as it provides transparency and allows researchers to understand the decision-making process of the AI models, which is essential for scientific validation and clinical trust. anr.frresearchgate.net

This compound in Multi-Omics Research Integration

The integration of data from different "omics" fields, such as genomics, transcriptomics, and metabolomics, provides a more holistic understanding of complex biological systems. mdpi.comfrontlinegenomics.combiorxiv.org this compound is a metabolite that is being studied within these multi-omics frameworks to elucidate its role in various biological processes and diseases.

Integrating Metabolomics with Genetic and Clinical Phenotype Data

Integrating metabolomics data, including measurements of this compound, with genetic and clinical phenotype data is a promising strategy for identifying disease-causing variants and understanding disease mechanisms. researchgate.netnih.govreading.ac.uk This approach can help bridge the gap between genotype and phenotype. biorxiv.org

Studies have shown that combining clinical characteristics with genetic information or with metabolite data can improve the accuracy of predicting health outcomes like type 2 diabetes and cardiovascular disease. reading.ac.uk Metabolome-wide association studies (MWAS) are used to integrate metabolomic and genomic data, linking genetic variants to specific metabolic profiles. mdpi.com Although powerful, these analyses are often performed in a univariate manner. mdpi.com

The integration of VMA data with genetic information (from genome-wide association studies, GWAS) and detailed clinical records can help to elucidate the functional consequences of genetic variations. For example, a genetic variant might be associated with altered VMA levels, which in turn is linked to a specific clinical phenotype. This multi-layered data approach is crucial for advancing personalized medicine, where understanding the interplay between an individual's genetic makeup, metabolic state, and clinical presentation is paramount. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,6-dihydrouridine |

| Hydroxyasparagine |

Future Research Directions and Translational Perspectives Academic

Elucidating Novel Genetic Determinants of Vanillylmandelate Metabolism

Future research will increasingly focus on identifying novel genetic factors that influence VMA metabolism. While the core enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-established, the genetic basis for inter-individual variability in VMA levels is not fully understood. nih.govamegroups.org Exploratory studies have suggested that genetic variations in genes associated with the synthesis, transport, and metabolism of catecholamines contribute to this variability. nih.gov For instance, variants in genes like CYB561, VMAT2, CHGA, and PNMT have been associated with resting norepinephrine (B1679862) concentrations, a direct precursor in the VMA pathway. nih.govahajournals.org

Genome-wide association studies (GWAS) are a powerful tool to uncover new genetic loci associated with VMA levels. By scanning the entire genome, GWAS can identify single nucleotide polymorphisms (SNPs) and other variants that may not be located in the obvious candidate genes but still play a significant role in regulating catecholamine metabolism. plos.org Such studies could pinpoint novel enzymes, transporters, or regulatory proteins that modulate the VMA pathway. Understanding these genetic determinants is crucial for interpreting VMA levels in clinical contexts, particularly in diseases like neuroblastoma and pheochromocytoma, where VMA is a key diagnostic marker. mhmedical.comuzleuven.be Furthermore, identifying these genetic factors could pave the way for personalized medicine approaches, where an individual's genetic makeup is considered when evaluating their metabolic profile.

Advanced Computational and Systems Biology Approaches

The complexity of metabolic networks necessitates the use of advanced computational and systems biology tools to fully understand the role of this compound.

Multi-Omics Data Integration and Network Analysis

A systems-level understanding of VMA metabolism can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. biocompare.come-enm.org This multi-omics approach provides a more holistic view of the biological system by connecting genetic information with functional outputs like protein expression and metabolite levels. biocompare.com By combining these data layers, researchers can construct comprehensive metabolic networks that illustrate the intricate relationships between VMA and other biological molecules. metaboanalyst.ca

Network analysis of these integrated datasets can reveal previously unknown connections and pathways involving VMA. For example, by analyzing the correlations between VMA levels and the expression of various genes and proteins, it may be possible to identify novel regulatory mechanisms or downstream effects of VMA. Web-based platforms like MetaboAnalyst are instrumental in this endeavor, offering tools for statistical analysis, functional interpretation, and visualization of metabolomics data in the context of broader biological pathways. metaboanalyst.ca This approach is particularly valuable for understanding the systemic effects of altered VMA metabolism in complex diseases.

Application of Artificial Intelligence and Machine Learning for Pathway Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for navigating the vast design space of metabolic pathways and identifying novel relationships within complex biological data. biocompare.comnih.gov These computational methods can analyze large datasets to identify patterns and make predictions that are not readily apparent through traditional statistical methods. nih.govjchemrev.com

In the context of VMA, ML algorithms can be trained on multi-omics data to predict VMA levels based on an individual's genetic and metabolic profile. nih.govheliusstudy.nl For instance, a recent study utilized several ML models, including the light gradient boosting model, to identify metabolite biosignatures associated with hypertension, with VMA emerging as a key biomarker. nih.govresearchgate.net Such models can achieve high accuracy in predicting disease states and help to identify the most influential biomarkers. nih.govnih.govresearchgate.net Furthermore, explainable AI (XAI) techniques, such as SHapley Additive exPlanations (SHAP), can provide insights into the "black box" of these models, elucidating how specific metabolites like VMA contribute to the model's predictions. nih.govbiorxiv.org This can lead to the discovery of novel metabolic pathways and a deeper understanding of the pathophysiology of diseases associated with dysregulated catecholamine metabolism. nih.govresearchgate.net

Deepening Understanding of this compound's Role in Specific Metabolic Pathways

Investigating the metabolism of VMA by gut microbes could reveal novel biotransformations and functional roles. Multi-omics approaches that combine metabolomics with metagenomic sequencing of the gut microbiome can help to identify specific microbial species and enzymatic pathways involved in VMA processing. frontiersin.org This could uncover new bioactive metabolites derived from VMA and shed light on its potential influence on host immune and inflammatory responses. nih.gov Understanding these interactions could open up new avenues for therapeutic interventions targeting the gut microbiome to modulate catecholamine metabolism and its associated physiological effects.

Exploration of this compound Beyond Human Physiology (e.g., Plant and Microbial Systems)

The presence and metabolism of this compound and related compounds are not limited to humans. Exploring these pathways in plant and microbial systems offers a unique opportunity to discover novel enzymes and metabolic routes with potential biotechnological applications. For instance, various microorganisms are capable of producing vanillin, a structurally related and commercially important flavor compound, from precursors like ferulic acid, eugenol, and isoeugenol. scielo.brmdpi.com The metabolic pathways in these organisms involve enzymes that could potentially act on or be engineered to act on VMA or its precursors. mdpi.comgoogle.com

The degradation of mandelic acid, the core structure of VMA, has been extensively studied in bacteria like Pseudomonas putida. nih.govresearchgate.net These bacterial pathways consist of enzymes such as mandelate (B1228975) racemase and S-mandelate dehydrogenase, which have been harnessed for biocatalysis and the synthesis of chiral compounds. nih.govresearchgate.net Furthermore, genetically modified yeasts have been developed to produce mandelic acid and its derivatives from glucose. wikipedia.org By studying the vast metabolic diversity of the microbial world, researchers may identify novel enzymes that can be used to produce valuable chemicals or to develop new bioremediation strategies. This exploration beyond human physiology could provide a rich source of biocatalysts and a deeper understanding of the evolution and distribution of these metabolic pathways in nature. rsc.org

Development of Novel Research Tools and Platforms for Metabolite Analysis

Continued progress in understanding this compound and other metabolites relies heavily on the development of more advanced analytical tools and platforms. e-enm.orgmdpi.com The field of metabolomics is rapidly evolving, with significant improvements in instrumentation and software that enhance the sensitivity, resolution, and throughput of metabolite analysis. biocompare.comnih.gov

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of modern metabolomics, enabling the detection and quantification of hundreds to thousands of metabolites in a single sample. biocompare.come-enm.org Innovations such as ultra-high-performance liquid chromatography (UHPLC-MS) and flow-injection Orbitrap mass spectrometry are pushing the boundaries of analytical speed and coverage. nih.gov

Beyond traditional analytical chemistry, there is a growing interest in developing novel biosensors for the real-time monitoring of catecholamines and their metabolites. nih.gov These biosensors often utilize enzymes or aptamers as recognition elements combined with electrochemical or optical detection methods. nih.govmdpi.com For example, enzyme-based biosensors using tyrosinase have been developed for the sensitive detection of total catecholamines. mdpi.com Other approaches include the use of nanomaterials like graphene and metal nanoparticles to enhance the sensitivity and selectivity of detection. jchemrev.comnih.gov The development of dual-signal microbial biosensors also shows promise for specific dopamine (B1211576) detection without interference from other catecholamines. acs.org These novel tools and platforms will be crucial for both fundamental research and clinical applications, allowing for more precise and dynamic measurements of VMA and related compounds in various biological systems. tandfonline.comresearchgate.net

Q & A

Q. What functional genomics approaches validate the colocalization of this compound and hypertension-associated loci?

- Methodological Answer : Hi-C chromatin interaction mapping and CRISPR-based perturbation (e.g., in adrenal chromaffin cells) can test whether shared regulatory elements (e.g., enhancers) coordinately modulate DBH expression and blood pressure phenotypes. Epigenomic profiling (ATAC-seq, ChIP-seq) further identifies transcription factor binding sites mediating these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.